molecular formula C8H12O4 B138182 3,4-Diacetoxy-1-butene CAS No. 18085-02-4

3,4-Diacetoxy-1-butene

Cat. No. B138182
CAS RN: 18085-02-4
M. Wt: 172.18 g/mol
InChI Key: MWWXARALRVYLAE-UHFFFAOYSA-N
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Description

3,4-Diacetoxy-1-butene is a chemical compound that has been evaluated for its safety in food contact materials. The European Food Safety Authority (EFSA) has concluded that there is no safety concern for consumers if the migration of the substance does not exceed 0.05 mg/kg food, including its hydrolysis product 3,4-dihydroxy-1-butene. It is used as a comonomer in the production of copolymers such as EVOH and PVOH .

Synthesis Analysis

The synthesis of related compounds, such as butane-1,2-diacetals, demonstrates the utility of diacetal protection in achieving conformational rigidity, which is beneficial for inducing diastereoselectivity in the synthesis of various natural products and biologically interesting compounds . Although not directly about 3,4-diacetoxy-1-butene, this information provides insight into the synthetic strategies that might be applicable to similar structures.

Molecular Structure Analysis

The molecular structure of 3,4-diacetoxy-1-butene and related compounds can influence their reactivity. For instance, the conformational rigidity of butane-1,2-diacetals, which are structurally related to 3,4-diacetoxy-1-butene, is a critical factor in their synthetic utility . The molecular structure of 3,4-diacetoxy-1-butene itself, however, is not discussed in detail in the provided papers.

Chemical Reactions Analysis

Palladium-catalyzed reactions involving compounds similar to 3,4-diacetoxy-1-butene, such as cis-1,4-diacetoxy-2-butene, have been studied. These reactions include tandem allylation with 1,2-phenylenediamines to produce tetrahydro-2-vinylquinoxalines and 1,4-difunctionalization of butadiene to form skipped polyenes . These studies highlight the reactivity of diacetoxy-substituted butenes in the presence of palladium catalysts.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-diacetoxy-1-butene are not directly discussed in the provided papers. However, the hydroformylation of 1,4-diacetoxy-2-butene using a water-soluble Rh complex catalyst in a biphasic system has been studied, which suggests that similar catalytic systems might be applicable to 3,4-diacetoxy-1-butene . The reaction of 3,4-epoxy-1-butene with deoxyguanosine and DNA provides information on the reactivity of epoxy-substituted butenes, which could be relevant to understanding the behavior of acetoxy-substituted butenes under physiological conditions .

Scientific Research Applications

  • Food Contact Materials Safety : A study by the European Food Safety Authority (EFSA) focused on the safety evaluation of 3,4-diacetoxy-1-butene for use in food contact materials. It was concluded that this substance poses no safety concern for consumers when its migration does not exceed 0.05 mg/kg food, particularly when used as a comonomer for copolymers like EVOH and PVOH (Flavourings, 2011).

  • Catalysis in Chemical Synthesis : Research has explored the role of 3,4-diacetoxy-1-butene in catalysis, particularly in the hydroformylation process, which is significant for synthesizing intermediates in pharmaceuticals like Vitamin A (Chansarkar et al., 2003), (Chansarkar et al., 2007).

  • Isomerization Studies : The substance has been used in studies investigating the isomerization processes, which are crucial in organic chemistry for synthesizing various compounds. These studies have revealed insights into solvent effects and reaction mechanisms (Zawisza et al., 2007), (Zawisza & Muzart, 2010).

  • Synthesis of Structurally Defined Compounds : The reactivity of 3,4-diacetoxy-1-butene has been harnessed for synthesizing structurally specific compounds, which are important for medicinal and synthetic chemistry. This includes its use in the asymmetric synthesis of molecules like vinylmorpholine and vinylpiperazine (Yamazaki & Achiwa, 1995).

  • Combustion and Fuel Studies : Research on 1-butene, of which 3,4-diacetoxy-1-butene is an intermediate, is significant in understanding combustion processes of hydrocarbon fuels and biofuels. These studies are crucial for improving fuel efficiency and controlling emissions in advanced engines (Chen et al., 2020).

  • Metabolite Studies in Toxicology : 3,4-Diacetoxy-1-butene and its related compounds have been studied in toxicology for understanding the formation of DNA adducts and the mutagenic potential of chemicals like butadiene. Such studies are vital for assessing environmental and occupational hazards (Boysen et al., 2004).

Safety And Hazards

According to the safety data sheet, 3,4-DAB is classified as Acute toxicity, Oral (Category 4), H302, which means it is harmful if swallowed . The European Food Safety Authority concluded that there is no safety concern for the consumer if the migration of the substance does not exceed 0.05 mg/kg food (including the hydrolysis product 3,4-dihydroxy-1-butene) and is only used as a comonomer for EVOH and PVOH copolymers .

Future Directions

A patent has been filed for a method to produce a butene derivative in a high yield and at a low cost under mild reaction conditions . This method involves acetylating 3-hydroxy-4-acetoxy-1-butene and/or 3-acetoxy-4-hydroxy-1-butene with acetic anhydride .

properties

IUPAC Name

2-acetyloxybut-3-enyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-4-8(12-7(3)10)5-11-6(2)9/h4,8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWWXARALRVYLAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(C=C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939388
Record name 2-(Acetoxymethyl)-3-acetoxy-1-propene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Diacetoxy-1-butene

CAS RN

18085-02-4
Record name 3-Butene-1,2-diol, 1,2-diacetate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Diacetoxy-1-butene
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetoxymethyl)-3-acetoxy-1-propene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-diacetoxybut-3-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.029
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-Butene-1,2-diol, 1,2-diacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.109.671
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,4-DIACETOXY-1-BUTENE
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Synthesis routes and methods I

Procedure details

From the upper part of the reactor, which was the same reactor as used in the acetoxylation process in Example 1 and temperature of heating medium in the jacket was kept at 87° C., were fed butadiene at 1.7 kg/h, acetic acid at 19.1 kg/h and nitrogen gas containing 5 mol % oxygen at 40 Nm3 /h and reacted under the same reaction conditions as in the acetoxylation process in Example 1. As the result, 2100 kg of reaction products of a composition containing 13.10% of 1,4-diacetoxybutene, and 1.15% of 3,4-diacetoxybutene were produced.
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Yield
1.15%

Synthesis routes and methods II

Procedure details

A 300-mL autoclave was charged with 40 mL (0.50 mol) of 3,4-epoxy-1-butene, 60.0 g (0.59 mol) acetic anhydride, 3.7 g (0.02 mol) of tributylamine, 0.72 g (0.012 mol) acetic acid and 4.2 mL of diglyme. The autoclave was purged with nitrogen twice, then the vessel was pressurized to 8 bars (100 psig) with nitrogen. The agitator was started and an initial sample was taken. The mixture was heated to 125° C. During the course of 2 hrs, samples were taken every 15 min for analysis by GC. GC analysis of the crude mixture after 2 hrs revealed a 79% yield of 3,4-diacetoxy-1-butene with a 90% selectivity and 12% 3,4-epoxy-1-butene. The reaction was observed to be first order in 3,4-epoxy-1-butene with a first order rate constant of 0.017 min-1 (Table A). This example shows the catalytic effect of another tertiary amine with acetic acid as the co-catalyst.
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40 mL
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60 g
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3.7 g
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0.72 g
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4.2 mL
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Synthesis routes and methods III

Procedure details

A 300-mL autoclave was charged with 40 mL (0.50 mol) of 3,4-epoxy-1-butene, 63.2 g (0.62 mol) acetic anhydride, 4.06 g (0.041 mol) of triethylamine and 4.2 mL of diglyme. The autoclave was purged with nitrogen twice, then the vessel was pressurized to 8 bars (100 psig) with nitrogen. The agitator was started and an initial sample was taken. The mixture was heated to 125° C. During the course of 2.5 hrs, samples were taken every 15 min for analysis by GC. GC analysis of the crude mixture after 2.5 hrs revealed a 92% yield of 3,4-diacetoxy-1-butene with a 92% selectivity and 0.36% 3,4-epoxy-1-butene. The reaction was observed to be first order in 3,4-epoxy-1-butene with a first order rate constant of 0.037 min-1 (Table A). This example demonstrates the catalytic effect of the tertiary amine alone.
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40 mL
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63.2 g
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4.06 g
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4.2 mL
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Synthesis routes and methods IV

Procedure details

A 100-mL autoclave was charged with 45.25 g (0.44 mol) acetic anhydride, 1.62 g (0.016 mol) of triethylamine, 1.94 g (0.032 mol) acetic acid and 3.44 g of diglyme. The autoclave was purged with helium twice, then the vessel was pressurized to 6.2 bars (75 psig) with helium followed by agitation. The reaction mixture was heated to 125° C. Then 31.35 mL (0.40 mol) of 3,4-epoxy-1-butene was introduced to the reactor via syringe pump over 10 seconds. A first sample was taken at 1 min, then sequential samples were obtained every 15 min during the course of 2.25 hrs for analysis by GC. GC analysis of the crude mixture after 2.25 hrs revealed a 93% yield of 3,4-diacetoxy-1-butene with a 95% selectivity and 1.9% 3,4-epoxy-1-butene. The reaction was observed to be first order in 3,4-epoxy-1-butene with a first order rate constant of 0.029 min-1 (Table A). This example demonstrates the catalytic effect of a tertiary amine with two molar equivalents of acetic acid as a co-catalyst (Table B).
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45.25 g
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1.62 g
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1.94 g
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3.44 g
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Synthesis routes and methods V

Procedure details

A 300-mL autoclave was charged with 40 mL (0.50 mol) of 3,4-epoxy-1-butene, 67.3 g (0.66 mol) acetic anhydride, 5.82 g (0.097 mol) of acetic acid and 4.2 mL of diglyme. The autoclave was purged with nitrogen twice, then the vessel was pressurized to 8 bars (100 psig) with nitrogen. The agitator was started and an initial sample was taken. The mixture was heated to 125° C. During the course of 2.5 hrs, samples were taken every 15 min for analysis by GC. GC analysis of the crude mixture after 2.5 hrs revealed 11% yield of 3,4-diacetoxy-1-butene with a 13% selectivity, 21% 3,4-epoxy-1-butene and numerous high boiling components. The reaction was observed to be first order in 3,4-epoxy-1-butene with a first order rate constant (Kfirst) of 0.0025 min-1 (Table A). This example illustrates low yield and selectivity in the absence of a tertiary amine and the inefficient catalysis of the reaction in the presence of the carboxylic acid alone.
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40 mL
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67.3 g
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5.82 g
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4.2 mL
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
29
Citations
EFSA Panel on food contact materials, enzymes … - EFSA …, 2011 - Wiley Online Library
This scientific opinion of EFSA deals with the risk assessment of the monomer 3,4‐diacetoxy‐1‐butene, CAS No. 18085‐02‐4, REF. No. 15180 and the FCM substance No. 862 for …
Number of citations: 0 efsa.onlinelibrary.wiley.com
Y Izawa, T Yokoyama - Liquid Phase Aerobic Oxidation …, 2016 - Wiley Online Library
Oxidative acetoxylation of 1,3‐butadiene to form 1,4‐diacetoxy‐2‐butene, which is further converted to 1,4‐butanediol, is the first heterogeneous liquid phase oxidation reaction in …
Number of citations: 3 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2009 - Wiley Online Library
This scientific opinion of EFSA deals with the risk assessment of the following monomers: 1 3,4‐Diacetoxy‐1‐butene, CAS No. 18085‐02‐4, REF. No. 15180 for which the CEF Panel …
Number of citations: 0 efsa.onlinelibrary.wiley.com
AV Devekki, MI Yakushkin - Kinet. Catal.(Engl. Transl.);(United States), 1988 - osti.gov
The homogeneous catalytic diacetoxylation of 1,3-butadiene was found to proceed in a medium of acetic acid, palladium complexes and acetate ions more efficiently than upon using …
Number of citations: 2 www.osti.gov
K Takehira, H Mimoun, IS De Roch - Journal of Catalysis, 1979 - Elsevier
The catalytic properties of PdTe bimetallic system supported on charcoal (PdTeC) for liquid-phase diacetoxylation of butadiene was studied in comparison with other …
Number of citations: 46 www.sciencedirect.com
ZQ He, XJ Lin, MH He, ZQ Xun, DP Hu… - Journal of Food Safety …, 2017 - cabdirect.org
Objective: To establish a method for determination of 13 kinds alkene compounds (tetrafluoroethylene, hexafluoropropylene, isoprene, 1, 1-dichloroethylene, 4-methyl-1-pentene, …
Number of citations: 0 www.cabdirect.org
Z Zhang, Q Wu, T Hashiguchi, T Ishida… - Catalysis …, 2016 - Elsevier
A method for synthesizing linear allylic acetates from terminal alkenes over TiO 2 supported Pd nanoparticles (NPs) has been developed, in which O 2 serves as the sole oxidant. Good …
Number of citations: 9 www.sciencedirect.com
T Komatsu, K Inaba, T Uezono, A Onda… - Applied Catalysis A …, 2003 - Elsevier
Fine particles of palladium containing intermetallic compounds (IMCs) were prepared on the surface of silica gel and their catalytic properties for the oxidative acetoxylation of toluene …
Number of citations: 103 www.sciencedirect.com
G Fogassy, C Pinel, G Gelbard - Catalysis Communications, 2009 - Elsevier
Ring opening reaction of 1,2-epoxydodecane to the corresponding diacetate diester is described. Quaternary ammonium salts were found to be excellent catalysts for the acetylation …
Number of citations: 26 www.sciencedirect.com
SE Large - ABSTRACTS OF PAPERS OF THE …, 2006 - … CHEMICAL SOC 1155 16TH ST, NW …
Number of citations: 0

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